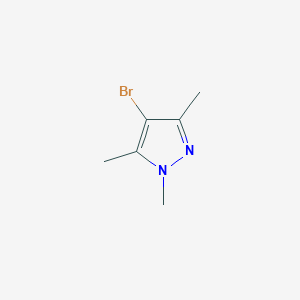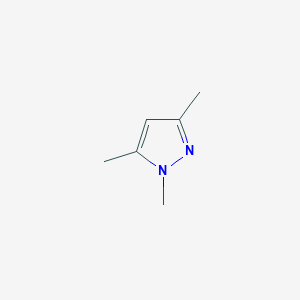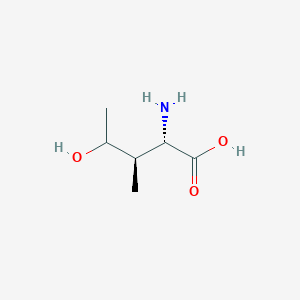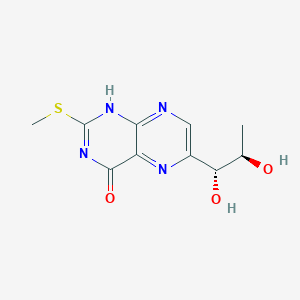![molecular formula C10H24O2Si B015629 (2S)-3-{[Tert-butyl(dimethyl)silyl]oxy}-2-methylpropan-1-OL CAS No. 105859-45-8](/img/structure/B15629.png)
(2S)-3-{[Tert-butyl(dimethyl)silyl]oxy}-2-methylpropan-1-OL
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of silicon-based organic compounds, including those with tert-butyl(dimethyl)silyl groups, often involves the use of halogen derivatives in Barbier-type reactions, with metals such as zinc and samarium promoting these reactions. For example, Valiullina et al. (2018) detailed the synthesis of related compounds where zinc-promoted substitution reactions led to the formation of expected products, highlighting the versatility of these methods in generating complex structures (Valiullina et al., 2018).
Molecular Structure Analysis
The molecular and solid-state structures of compounds featuring tert-butyl(dimethyl)silyl groups have been characterized using a variety of techniques, including X-ray diffraction and NMR spectroscopy. For instance, Tomaščiková et al. (2008) provided insights into the structure of a compound with a tert-butyl(dimethyl)silyl group, emphasizing the role of this group in the molecular conformation and stability (Tomaščiková et al., 2008).
Chemical Reactions and Properties
The presence of a tert-butyl(dimethyl)silyl group significantly influences the chemical reactivity of compounds. This group can participate in various reactions, including substitution and cycloaddition, serving as a protective group that can be selectively removed or modified. Niesmann et al. (1996) discussed reactions of compounds with tert-butyl(dimethyl)silyl groups, demonstrating their reactivity in forming new bonds and structures (Niesmann et al., 1996).
Wissenschaftliche Forschungsanwendungen
Synthesis of Enantiomerically Pure Compounds : This compound has been used as a chiral auxiliary in the preparation of enantiomerically pure 2-methyl-3-phenylpropanoic acid (Studer, Hintermann, & Seebach, 1995).
Perfusion Imaging : It has been found useful in perfusion imaging with hyperpolarized 13C labeled 2-methylpropan-2-ol, offering potential for robust and quantitative imaging in the brain and body (Grant et al., 2011).
Alkylation of Allylic Alcohols : The compound serves as an intermediate in the Grignard and related reactions, useful for protecting oxygen in the alkenylation of allylic alcohols (Wipf & Xu, 2003).
Enhancing Drug Cytotoxicity : It has been shown to enhance drug cytotoxicity against human tumor cells (Donadel et al., 2005).
Conversion to 1,3-Oxathiolanes : Its conversion to 1,3-oxathiolanes is another application in scientific research (Porter, Saez, & Sandhu, 2006).
Production of Allylation Products : It is also used in producing cyclic silyl ethers and stereospecifically allylated products, like 2,5-alkadien-1-ols (Taguchi et al., 2001).
Formation of Various Compounds : The unstable 2-tert-butyl 1,1-bis(trimethylsilyl)-silene, derived from this compound, can be deprotonated to form a variety of compounds (Krempner & Oehme, 1994).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
(2S)-3-[tert-butyl(dimethyl)silyl]oxy-2-methylpropan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H24O2Si/c1-9(7-11)8-12-13(5,6)10(2,3)4/h9,11H,7-8H2,1-6H3/t9-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAWLYVJZJYEJSM-VIFPVBQESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)CO[Si](C)(C)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CO)CO[Si](C)(C)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H24O2Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40471331 | |
| Record name | (2S)-3-{[TERT-BUTYL(DIMETHYL)SILYL]OXY}-2-METHYLPROPAN-1-OL | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40471331 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S)-3-{[Tert-butyl(dimethyl)silyl]oxy}-2-methylpropan-1-OL | |
CAS RN |
105859-45-8 | |
| Record name | (2S)-3-{[TERT-BUTYL(DIMETHYL)SILYL]OXY}-2-METHYLPROPAN-1-OL | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40471331 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



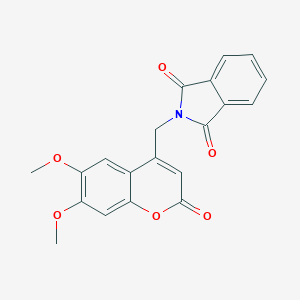
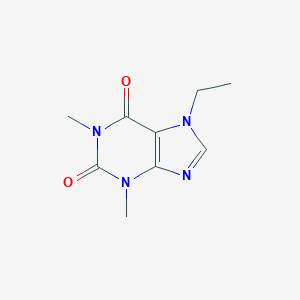
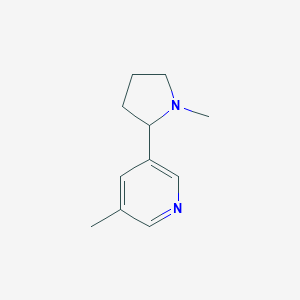
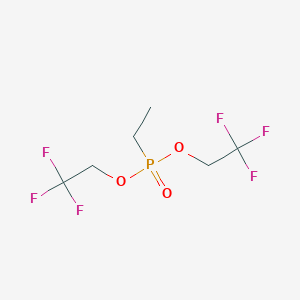
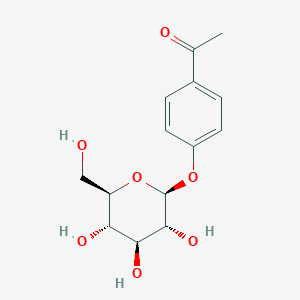
![(5S)-5,7-Bis-{[tert-butyldimethylsilyl)oxy]}-4,4-dimethylheptan-3-one](/img/structure/B15557.png)
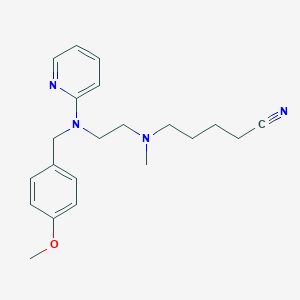
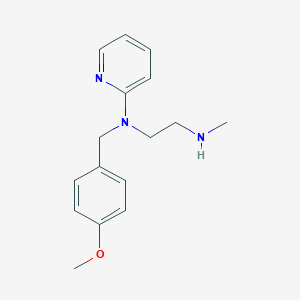
![N-[2-[(4-methoxyphenyl)methyl-pyridin-2-ylamino]ethyl]formamide](/img/structure/B15561.png)
